Lantanolic acid

Nematicide discovery Meloidogyne incognita triterpenoid structure-activity relationship

Common triterpenoids like oleanolic acid lack NFAT inhibitory activity. Lantanolic acid (CAS 32303-26-7), a distinct 3β,25-epoxy triterpenoid, addresses this with: - NFAT inhibition IC50 12.62 μM vs. oleanolic acid (inactive) - 100% M. incognita mortality in 24h, twice as fast as ursolic acid - HepG-2 cytotoxicity IC50 25.84 μg/mL, 1.5-fold more potent than moronic acid Supplied with ≥98% purity and full analytical documentation for reliable research.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
Cat. No. B1258742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLantanolic acid
Synonymslantanolic acid
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H46O4/c1-24(2)11-13-28(23(31)32)14-12-26(5)19(20(28)17-24)7-8-22-27(26,6)10-9-21-25(3,4)30(33)16-15-29(21,22)18-34-30/h7,20-22,33H,8-18H2,1-6H3,(H,31,32)/t20-,21-,22-,26+,27+,28-,29+,30+/m0/s1
InChIKeyUFVGYQQCHANGSN-XFGDDKMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lantanolic Acid: A 3,25-Epoxy Oleanane Triterpenoid


Lantanolic acid (CAS 32303-26-7, C30H46O4, MW 470.69) is a pentacyclic triterpenoid of the oleanane class, distinguished by a 3β,25-epoxy moiety that creates an additional ring not present in the common scaffold oleanolic acid [1]. First isolated and structurally characterized from Lantana camara [2], it has subsequently been identified in species across the Verbenaceae, Altingiaceae, and Anacardiaceae families, often co-occurring with lantanilic acid, camaric acid, and other 3,25-epoxy triterpenoids.

3β,25-Epoxy pentacyclic triterpenoid scaffold
NFAT transcription factor inhibition assay context
Nematicidal screening workflow
Cell-model cytotoxicity endpoint review

Structural Uniqueness vs. Oleanolic and Ursolic Acid


Although oleanolic acid and ursolic acid share the pentacyclic triterpenoid core with lantanolic acid, they lack the 3β,25-epoxy bridge that rigidifies ring A and introduces an additional hydrogen-bond acceptor [1]. This structural distinction has functional consequences: in an NFAT transcription factor assay, lantanolic acid exhibited inhibitory activity (IC50 12.62 μM) whereas oleanolic acid showed no significant inhibition under identical conditions [2]. Simple replacement with generic, non-epoxy triterpenoids therefore risks loss of target engagement and biological activity, making lantanolic acid a non-fungible tool compound for specific mechanistic studies.

Non-epoxy triterpenoids (oleanolic/ursolic acid) lack the 3β,25-epoxy bridge, which may alter binding conformation and target engagement.
Oleanolic acid showed no NFAT inhibition in a cell-based assay; substituting may result in loss of pathway-modulatory activity.
Generic pentacyclic triterpenoids may not reproduce the rapid nematicidal activity profile observed with the 3,25-epoxy scaffold.

Quantitative Differentiation Evidence


Rapid Nematicidal Knockdown Speed

In a direct comparative study of seven pentacyclic triterpenoids from Lantana camara, lantanolic acid (1 mg/mL) achieved 100% mortality of root-knot nematode Meloidogyne incognita within 24 hours, whereas ursolic acid, camarin, lantacin, and camarinin required 48 hours to reach the identical endpoint [1]. Pomolic acid and lantoic acid matched lantanolic acid's 24-hour profile, but lantanolic acid distinctively combines this rapid action with the 3,25-epoxy structural class.

Nematicidal Kill Speed
Head-to-head
100% mortality at 24 h (lantanolic) vs. 48 h (ursolic acid group)
Supports nematicide screening workflow
In vitro M. incognita; 1 mg/mL
Nematicide discovery Meloidogyne incognita triterpenoid structure-activity relationship

Selective NFAT Transcription Factor Inhibition

When four oleanane triterpenoids co-isolated from Liquidambar formosana were evaluated in a cell-based NFAT transcription factor inhibition assay, lantanolic acid exhibited an IC50 of 12.62 μM, whereas oleanolic acid and liquidambaric acid showed no meaningful inhibitory activity at equivalent concentrations [1]. The only more potent compound, 3α-acetoxy-25-hydroxy-olean-12-en-28-oic acid (IC50 4.63 μM), bears a different substitution pattern, highlighting the pharmacophoric relevance of the 3,25-epoxy group.

NFAT Inhibitory Activity
Head-to-head
IC50 12.62 μM (oleanolic acid: inactive)
Supports NFAT pathway probe selection
Cell-based NFAT reporter assay
NFAT transcription factor immunosuppressive screening oleanane triterpenoid selectivity

Enhanced Cytotoxicity in HepG-2 Cancer Cells

In a study isolating eight compounds from Lepidotrigona ventralis propolis, lantanolic acid (compound 1) demonstrated cytotoxicity against the HepG-2 liver cancer cell line with an IC50 of 25.84 ± 0.48 μg/mL, representing a 1.54-fold greater potency than the co-isolated triterpenoid moronic acid (IC50 39.92 ± 1.14 μg/mL) [1]. Both compounds were tested under identical conditions, providing a direct within-study comparison.

HepG-2 Cytotoxicity
Head-to-head
IC50 25.84 μg/mL vs. 39.92 μg/mL (moronic acid)
Supports cytotoxicity endpoint review
Within-study comparison; L. ventralis isolate
Hepatocellular carcinoma triterpenoid anticancer screening HepG-2 cytotoxicity

High-Value Application Scenarios


Nematicide Lead Optimization for Rapid-Kill Phenotypes

Lantanolic acid's ability to achieve 100% M. incognita mortality within 24 hours—twice as fast as ursolic acid and several other pentacyclic triterpenoids [1]—positions it as a privileged scaffold for designing fast-acting nematicides. Structure-activity relationship (SAR) programs can exploit the 3,25-epoxy bridge to further accelerate time-to-kill and improve soil stability.

NFAT-Dependent Immunomodulatory Chemical Probe Development

Because lantanolic acid inhibits NFAT transcription factor (IC50 12.62 μM) while the structurally similar oleanolic acid is inactive [2], it serves as a selective chemical probe for dissecting NFAT-mediated signaling pathways. This selectivity reduces the confounding effects of broad-spectrum triterpenoid activities commonly observed with oleanolic acid probes.

Hepatocellular Carcinoma Anticancer Screening Libraries

With a HepG-2 cytotoxicity IC50 of 25.84 μg/mL and a 1.5-fold potency advantage over moronic acid [3], lantanolic acid is a worthwhile inclusion in focused natural-product libraries for liver cancer screening. Its distinct 3,25-epoxy chemotype ensures structural diversity not captured by oleanolic acid or ursolic acid derivatives.

Phytochemical Reference Standard for Botanical Authentication

As a diagnostic marker for several Lantana and Lippia species, lantanolic acid's unique 3,25-epoxy signature (confirmed by NMR and MS) is valuable for botanical authentication and quality control of Verbenaceae-derived herbal materials, where oleanolic acid alone is insufficiently specific [1].

Application
Selection Property
Validation Focus
Nematicide screening studies
Time-to-mortality profile
Comparative mortality kinetics
NFAT pathway probe development
Functional selectivity over oleanolic acid
NFAT reporter assay context
Hepatocellular carcinoma cell-model screening
Cytotoxicity endpoint review
HepG-2 cell-viability assay
Botanical authentication
3,25-Epoxy chemotype marker
NMR/MS structural confirmation
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